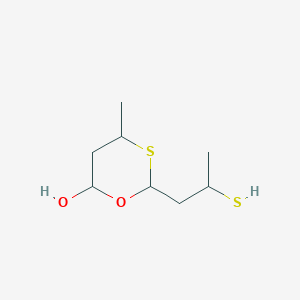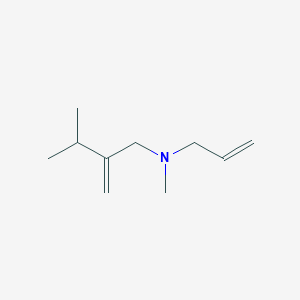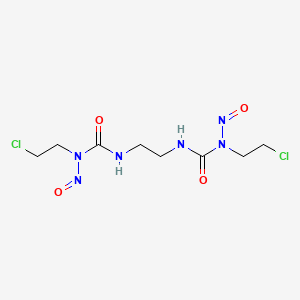
Urea, 1,1'-ethylenebis(3-(2-chloroethyl)-3-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) is a chemical compound with a complex structure that includes urea, ethylene, chloroethyl, and nitroso groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of ethylene urea with 2-chloroethylamine under specific conditions. The reaction is carried out in the presence of a nitrosating agent, such as sodium nitrite, in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to optimize the production process.
化学反应分析
Types of Reactions
Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can produce amines.
科学研究应用
Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with these targets, leading to the inhibition of their function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by damaging DNA.
相似化合物的比较
Similar Compounds
- Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-1-nitroso-)
- Ethylene urea
- 2-chloroethylamine
Uniqueness
Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
60784-41-0 |
|---|---|
分子式 |
C8H14Cl2N6O4 |
分子量 |
329.14 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-[2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethyl]-1-nitrosourea |
InChI |
InChI=1S/C8H14Cl2N6O4/c9-1-5-15(13-19)7(17)11-3-4-12-8(18)16(14-20)6-2-10/h1-6H2,(H,11,17)(H,12,18) |
InChI 键 |
OIHYLWQDBIGDNN-UHFFFAOYSA-N |
规范 SMILES |
C(CNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


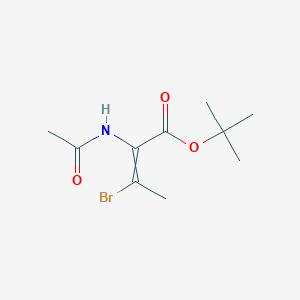
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)

![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
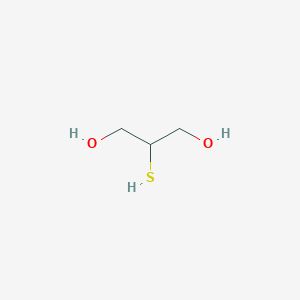
![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)
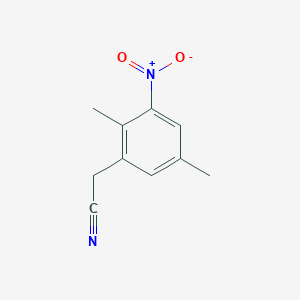
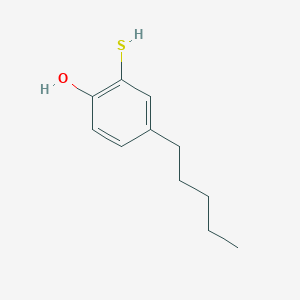
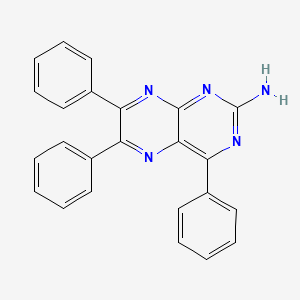
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
